3-Propyl-2-fluoropyridine
CAS No.:
Cat. No.: VC14061623
Molecular Formula: C8H10FN
Molecular Weight: 139.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10FN |
|---|---|
| Molecular Weight | 139.17 g/mol |
| IUPAC Name | 2-fluoro-3-propylpyridine |
| Standard InChI | InChI=1S/C8H10FN/c1-2-4-7-5-3-6-10-8(7)9/h3,5-6H,2,4H2,1H3 |
| Standard InChI Key | YUUNOHVVMMOLCD-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=C(N=CC=C1)F |
Introduction
Synthesis and Manufacturing Pathways
Fluorodenitration and Nucleophilic Substitution
A common method for synthesizing 2-fluoropyridine derivatives involves fluorodenitration, where a nitro group is replaced by fluorine. For example, 2-nitropyridine can be converted to 2-fluoropyridine under specific conditions . Adapting this approach, 3-propyl-2-nitropyridine could undergo fluorodenitration to yield 3-propyl-2-fluoropyridine.
Directed Metallation and Functionalization
Recent patents highlight strategies for introducing substituents to fluoropyridines. The synthesis of 3-fluoropyridine-2-methanol (CN111004171A) involves multi-step reactions, including:
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Quinoline anhydride formation via thionyl chloride treatment.
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Esterification with isopropanol to yield 2,3-pyridinedioic acid-2-isopropyl ester.
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Amination and fluorination using sodium nitrite and hydrogen fluoride pyridine .
Applying similar steps, 3-propyl-2-fluoropyridine could be synthesized by substituting the methanol group with a propyl moiety during the reduction or alkylation stages.
Copper-Mediated Radiofluorination
In radiopharmaceutical contexts, fluoropyridines are synthesized via copper-mediated reactions. For instance, [¹⁸F]fluoropyridine derivatives are produced using precursors like aryl boronic esters and [¹⁸F]fluoride, with ligands such as THPTA improving yields . While this method targets radiolabeled compounds, it underscores the versatility of fluoropyridine synthesis under mild conditions.
Physicochemical Properties
Predicted Properties
Based on analogs like 2-fluoropyridine and 3-fluoropyridine-2-methanol , key properties of 3-propyl-2-fluoropyridine include:
The propyl group enhances hydrophobicity compared to 2-fluoropyridine (logP ~0.5), making it more suitable for lipid-rich environments.
Spectroscopic Data
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¹H NMR: Expected signals include a triplet for the propyl CH₂ group (δ 0.9–1.1 ppm), a multiplet for pyridine protons (δ 7.5–8.5 ppm), and coupling between fluorine and adjacent protons.
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¹⁹F NMR: A singlet near δ -110 ppm, typical for aromatic fluorine .
Applications in Pharmaceutical and Material Science
Drug Intermediate
Fluoropyridines are pivotal in drug discovery. For example, 3-fluoropyridine-2-methanol serves as an intermediate for androgen receptor modulators . Similarly, 3-propyl-2-fluoropyridine could act as a building block for kinase inhibitors or antipsychotic agents, leveraging fluorine’s metabolic stability.
Radiopharmaceuticals
The synthesis of [¹⁸F]fluoropyridine tracers (e.g., for AT1 receptors ) demonstrates the role of fluoropyridines in positron emission tomography (PET). 3-Propyl-2-fluoropyridine, if radiolabeled, might target lipid-rich tissues or receptors, though stability studies would be required to mitigate radiolytic decomposition .
Agrochemicals
Fluorinated pyridines are used in herbicides and insecticides. The propyl group in 3-propyl-2-fluoropyridine could enhance membrane permeability in plant or insect systems, improving efficacy.
Industrial and Research Challenges
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Synthetic Yield: Multi-step routes (e.g., CN111004171A ) often face low yields (~40%) due to harsh conditions. Optimization via catalysts (e.g., Cu/ligand systems ) may improve efficiency.
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Purification: Separation from regioisomers (e.g., 2-fluoro-4-propylpyridine) requires advanced chromatography.
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Scalability: Transitioning from lab-scale (mg) to industrial (kg) production necessitates cost-effective fluorination methods.
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